tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(8-15)7-10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKXVRWKUAWHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 230.32 g/mol
- CAS Number : 162167-97-7
The compound's biological activity can be attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the hydroxycarbamimidoyl group enhances binding affinity to target proteins, potentially modulating their activity.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on several enzymes, including glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a critical regulator in multiple signaling pathways, making it a target for drug development in conditions such as Alzheimer's disease.
| Compound | Target | IC (nM) | Comments |
|---|---|---|---|
| This compound | GSK-3β | 480 | Promising inhibitor with potential neuroprotective effects. |
| Other derivatives | Various enzymes | Varies | Structure-activity relationship studies ongoing. |
Case Studies
- Neuroprotection : In a study involving neuronal cell lines, the compound demonstrated protective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines, warranting further exploration into its therapeutic efficacy.
Structure-Activity Relationships (SAR)
The biological potency of this compound has been enhanced through modifications to its structure. The introduction of different substituents on the piperidine ring has been shown to affect binding affinity and selectivity towards specific targets.
Research Findings
Recent studies have utilized molecular dynamics simulations to predict the binding interactions between the compound and its targets, providing insights into its mechanism of action at the molecular level. These simulations have highlighted key interactions within the binding pocket that contribute to its inhibitory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate with analogous piperidine/azetidine derivatives, focusing on structural features, synthesis, and applications.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Core Heterocycle: The target compound and most analogs (e.g., 3b, 6f) feature a piperidine ring (6-membered), which offers conformational flexibility.
Substituent Effects: N'-Hydroxycarbamimidoyl Group: Unique to the target compound, this group enables metal coordination (e.g., Fe²⁺, Cu²⁺) and participation in redox reactions, relevant to NOS inhibition . Pyrimidoindole Derivatives (6f–6i): These contain aromatic heterocycles (e.g., 7-methoxy or 6-chloro substituents), enhancing π-π stacking interactions for HPLC stationary phases . Hydrophilic vs. Lipophilic Groups: The 2-hydroxyethyl substituent (CAS 146667-84-7) increases hydrophilicity, while the 4-methylpentyl group in 3b improves lipid solubility for membrane-targeting applications .
Research Findings and Data
Table 2: NMR and MS Data for Selected Compounds
Preparation Methods
Starting Materials and Precursors
- tert-butyl piperidine-1-carboxylate : The Boc-protected piperidine is the core scaffold.
- 3-(chloromethyl)piperidine or 3-(bromomethyl)piperidine derivatives : Used to introduce the methyl substituent at the 3-position.
- Nitrile-containing intermediates : Precursors for amidoxime formation.
- Hydroxylamine or hydroxylamine derivatives : For conversion of nitriles to amidoximes.
Stepwise Synthesis
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Protection | Boc protection of piperidine nitrogen to yield tert-butyl piperidine-1-carboxylate | Boc2O, base (e.g., triethylamine), solvent |
| 2 | Alkylation | Introduction of chloromethyl or bromomethyl group at 3-position | Alkyl halide, base, solvent |
| 3 | Nitrile introduction | Conversion of halomethyl to nitrile group via nucleophilic substitution | Cyanide source (e.g., NaCN), solvent |
| 4 | Amidoxime formation | Conversion of nitrile to amidoxime using hydroxylamine | Hydroxylamine hydrochloride, base, solvent, heat |
| 5 | Purification and isolation | Extraction, crystallization, or chromatography to isolate the target compound | Various purification techniques |
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection | Boc2O, triethylamine, dichloromethane | Standard protection of piperidine nitrogen |
| Halomethyl Introduction | 3-chloromethyl or 3-bromomethyl piperidine | Alkylation step, base-assisted |
| Nitrile Formation | Sodium cyanide, DMF or DMSO | Nucleophilic substitution |
| Amidoxime Formation | Hydroxylamine hydrochloride, base, reflux | Conversion of nitrile to amidoxime |
| Purification | Chromatography or crystallization | To isolate pure target compound |
Notes on Analytical Characterization
- NMR Spectroscopy : Confirms the presence of Boc group and amidoxime functionality.
- Mass Spectrometry : Confirms molecular weight consistent with this compound.
- IR Spectroscopy : Characteristic N-OH stretch of amidoxime and carbamate C=O stretch.
Q & A
Q. What are the key synthetic routes for tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including cyclization to form the piperidine core and subsequent functionalization of the hydroxycarbamimidoyl group. For example, hydroxylamine aqueous solutions (e.g., 50% w/w) are critical for introducing the N'-hydroxycarbamimidoyl moiety via nucleophilic addition or condensation reactions under reflux conditions . Optimization of catalysts (e.g., Lewis acids) and solvent systems (e.g., ethanol or THF) can enhance reaction efficiency. Post-synthetic purification via silica gel chromatography or recrystallization is recommended to achieve >95% purity .
Q. How can researchers characterize the structural and functional integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and hydroxycarbamimidoyl protons (δ ~5-7 ppm for exchangeable NH/OH groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₂₁N₃O₃) and detects isotopic patterns .
- X-ray crystallography : Resolves conformational rigidity of the piperidine ring and spatial orientation of functional groups .
Q. What role does the hydroxycarbamimidoyl group play in the compound’s reactivity?
The hydroxycarbamimidoyl group (-NH-C(=NH)-OH) acts as a bifunctional moiety, enabling hydrogen bonding with biological targets (e.g., enzymes) and participation in chelation or redox reactions. Its tautomeric equilibrium (imine vs. hydroxylamine forms) may influence binding affinity in biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
SAR studies should systematically modify:
- Piperidine substituents : Replace the tert-butyl group with other carbamates (e.g., benzyl or methyl) to assess steric effects on target binding .
- Hydroxycarbamimidoyl analogs : Substitute with amidoxime or guanidine groups to compare hydrogen-bonding capacity and metabolic stability .
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence polarization) to quantify interactions with targets like kinases or proteases .
Q. What strategies mitigate instability of the hydroxycarbamimidoyl group under physiological conditions?
Instability arises from hydrolysis or oxidation. Mitigation approaches include:
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may stem from impurities or assay conditions. Recommended steps:
- Reproducibility checks : Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., fixed temperature and ionic strength) .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .
- Meta-analysis : Compare data across multiple studies to identify confounding variables (e.g., solvent effects in cell-based assays) .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding modes to enzymes or receptors. Focus on:
- Hydrogen-bond networks : Between the hydroxycarbamimidoyl group and catalytic residues .
- Free energy calculations : Estimate binding affinity (ΔG) using MM/PBSA or MM/GBSA methods . Validate predictions with experimental techniques like surface plasmon resonance (SPR) .
Methodological Considerations
Q. How should researchers handle discrepancies in reported toxicity profiles?
Toxicity data may vary due to differences in cell lines or exposure times. Best practices include:
- Dose-response curves : Use at least five concentrations to calculate IC₅₀ values .
- Comparative studies : Test alongside structurally related compounds (e.g., tert-butyl piperidine carboxylates without the hydroxycarbamimidoyl group) to isolate toxicity mechanisms .
- In vivo models : Zebrafish or murine models provide translational insights into systemic effects .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Scaling up requires:
- Catalyst optimization : Transition from stoichiometric to catalytic reagents (e.g., Pd/C for hydrogenation) to reduce costs .
- Flow chemistry : Improve yield consistency and safety for exothermic reactions .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
